molecular formula C7H10BrN3 B3232992 4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine CAS No. 1349718-32-6

4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine

Cat. No. B3232992
CAS RN: 1349718-32-6
M. Wt: 216.08
InChI Key: PZCSUMBATFOYMV-UHFFFAOYSA-N
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Description

“4-Bromo-5-cyclopropyl-2-methyl-2H-pyrazol-3-ylamine” is a pyrazole derivative . It is also known as "1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-methyl-" . It has a molecular formula of C7H10BrN3 and a molecular weight of 216.08 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” often involves the use of palladium catalysts . Pyrazole synthesis can be achieved through various methods, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a bromine atom, a cyclopropyl group, and a methyl group . The exact 3D structure can be computed using specialized software .


Chemical Reactions Analysis

Pyrazole derivatives like “this compound” can undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It can also serve as a useful building block in the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.08 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using specialized equipment .

properties

IUPAC Name

4-bromo-5-cyclopropyl-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCSUMBATFOYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717837
Record name 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1349718-32-6
Record name 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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